molecular formula C13H19NO4 B081124 alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-77-5

alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B081124
CAS RN: 13627-77-5
M. Wt: 253.29 g/mol
InChI Key: CLVZBDQHJNGIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as BHAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BHAM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further exploration.

Mechanism of Action

Alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol's mechanism of action involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, as well as the Akt/mTOR pathway, a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, this compound's efficacy and safety in human trials has yet to be fully established, and further research is needed to determine its potential limitations and side effects.

Future Directions

Future research on alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol could focus on its potential therapeutic applications for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies could explore the use of this compound in combination with other chemotherapeutic agents for enhanced efficacy in cancer treatment.

Synthesis Methods

Alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,3-epoxypropyl methacrylate with 3,4-methylenedioxybenzaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium borohydride.

Scientific Research Applications

Alpha-(((2-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been studied extensively for its potential therapeutic applications. One area of research involves this compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

13627-77-5

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

1-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]amino]propan-2-ol

InChI

InChI=1S/C13H19NO4/c1-9(15)6-14-7-10(16)13-8-17-11-4-2-3-5-12(11)18-13/h2-5,9-10,13-16H,6-8H2,1H3

InChI Key

CLVZBDQHJNGIIR-UHFFFAOYSA-N

SMILES

CC(CNCC(C1COC2=CC=CC=C2O1)O)O

Canonical SMILES

CC(CNCC(C1COC2=CC=CC=C2O1)O)O

Origin of Product

United States

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